molecular formula C9H9NO4 B1455571 3-(4-Nitrophenoxy)oxetane CAS No. 1356114-04-9

3-(4-Nitrophenoxy)oxetane

Cat. No. B1455571
CAS RN: 1356114-04-9
M. Wt: 195.17 g/mol
InChI Key: MJSQLDJAEWYVJR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)oxetane is a chemical compound with the molecular formula C9H9NO4 . It is a main product in the category of BOC Sciences .


Synthesis Analysis

The synthesis of oxetanes often involves the use of sodium hydride (NaH) and dimethyl sulfoxide (DMSO) at elevated temperatures . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method uses the sodium anion of an NTs-sulfoximine . Monosubstituted epoxides treated with dimethyloxosulfonium methylide result in oxetanes in good yields .


Molecular Structure Analysis

The molecular weight of 3-(4-Nitrophenoxy)oxetane is 195.172 Da . The structure of this compound includes an oxetane ring, which is a four-membered heterocyclic ring containing three carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Scientific Research Applications

Synthesis of Oxetane Derivatives

3-(4-Nitrophenoxy)oxetane: serves as a precursor in the synthesis of various oxetane derivatives. These derivatives are valuable in medicinal chemistry due to their stable yet reactive nature, allowing for further chemical transformations . The nitro group in the compound can undergo reduction to an amine, which can then be used to create a diverse range of pharmacologically active molecules.

Medicinal Chemistry

In drug discovery, oxetanes, including 3-(4-Nitrophenoxy)oxetane , are explored for their potential as isosteres of carbonyl groups. They can fine-tune physicochemical properties of drug compounds, such as pKa, LogD, aqueous solubility, and metabolic clearance . This makes them particularly useful in the design of new drugs with improved efficacy and safety profiles.

Safety and Hazards

The safety data sheet for a similar compound, 3-(4-Fluoro-2-nitrophenoxy)oxetane, suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are attracting the attention of pharmacologists, physicians, and chemists as important motives for discovering new drugs because of their interesting physicochemical properties .

properties

IUPAC Name

3-(4-nitrophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQLDJAEWYVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308754
Record name Oxetane, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)oxetane

CAS RN

1356114-04-9
Record name Oxetane, 3-(4-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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